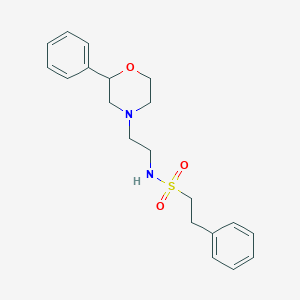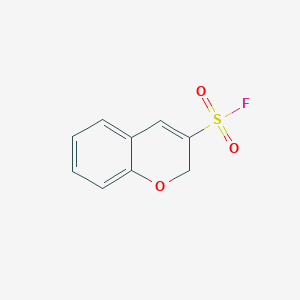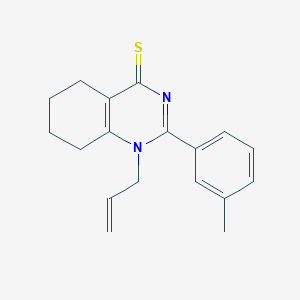
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide, also known as PZM21, is a synthetic opioid analgesic that has shown promise in preclinical studies for its potential use as a painkiller. This compound was first synthesized in 2016 by a team of researchers led by Dr. Brian Shoichet at the University of California, San Francisco.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide exhibits mixed pharmacological properties in vitro. It has shown intrinsic activity at specific adrenoceptor subtypes, such as the α1A-adrenoceptor subtype in rabbit urethra, while demonstrating reduced activity at others like the α1B-adrenoceptor subtype in rat spleen. Additionally, it has exhibited antagonism at certain adrenoceptor subtypes in various studies (Buckner et al., 2002).
Molecular and Electronic Structure Studies
The molecular and electronic structure of derivatives of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide has been a subject of research. For example, studies have been conducted on the triethylammonium salt of formally conjugated derivatives, exploring their theoretical and X-ray diffraction characteristics (Timoshenko et al., 2013).
Synthesis and Reaction Studies
Research has been done on the synthesis of derivatives and their reactions under various conditions. This includes the study of α-isomalto-oligosaccharide derivatives and their protein conjugates using similar compounds (Eby, 1979). Another study focused on the synthesis of 2-(trimethylsilyl)ethyl benzenesulfenate and benzeneselenenate and their reactions with electrophiles (Oida et al., 1991).
Applications in Medicinal Chemistry
There has been significant research in the field of medicinal chemistry, exploring the use of such compounds as potential therapeutic agents. For instance, studies have focused on the synthesis and alpha 2-adrenoceptor antagonist activity of disulfonamidobenzoquinolizines, which are structurally related to 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide (Ward et al., 1989).
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,16-11-18-7-3-1-4-8-18)21-12-13-22-14-15-25-20(17-22)19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZXKPLLXNHCHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)

![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)
![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)


![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)